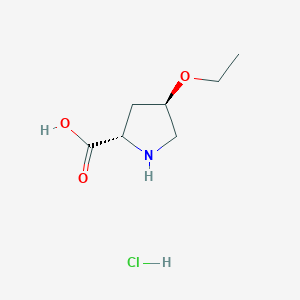

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

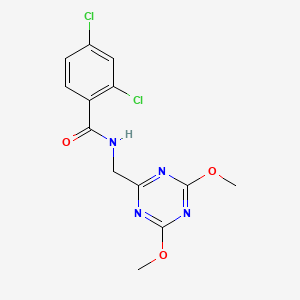

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of pyrrolidine . The IUPAC name for this compound is "(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 . This indicates that the compound has a pyrrolidine ring with a hydroxyl group and a carboxylic acid group attached to it . Physical And Chemical Properties Analysis

The physical form of this compound is solid . The molecular weight is 167.59 . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride, focusing on six unique applications:

Pharmaceutical Development

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is extensively used in pharmaceutical research for the synthesis of novel drug candidates. Its unique structure allows it to act as a building block in the development of various therapeutic agents, particularly those targeting neurological and metabolic disorders .

Peptide Synthesis

This compound is valuable in peptide synthesis, where it serves as a chiral auxiliary. Its ability to induce chirality in peptide chains makes it crucial for the production of enantiomerically pure peptides, which are essential in drug development and biochemical research.

Catalysis in Organic Reactions

In organic chemistry, (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is used as a catalyst in asymmetric synthesis. Its role in facilitating stereoselective reactions helps in the efficient production of chiral molecules, which are important in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of trans-4-hydroxy-l-proline , which is used as a chiral building block in the production of many pharmaceuticals .

Mode of Action

Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may interact with its targets to produce these effects.

Biochemical Pathways

Trans-4-Hydroxy-L-proline is a natural constituent of animal structural proteins such as collagen and elastin , suggesting that it may play a role in the synthesis and function of these proteins.

Result of Action

Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may have neuroexcitatory and antifungal effects.

properties

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNDGXLMGLFLGY-IBTYICNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)